Diphosphoric acid, aluminium salt
Description
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Structure
2D Structure
Properties
CAS No. |
29075-98-7 |
|---|---|
Molecular Formula |
Al4O21P6 |
Molecular Weight |
629.76 g/mol |
IUPAC Name |
tetraaluminum;phosphonato phosphate |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
InChI Key |
XGFPOHQJFNFBKA-UHFFFAOYSA-B |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Origin of Product |
United States |
Strategic Importance of Polyphosphate Chemistry Within Aluminium Based Systems
The chemistry of polyphosphates, particularly within aluminium-based systems, holds considerable strategic importance for various industrial applications. Polyphosphates are condensed phosphates containing multiple P-O-P linkages, and their interaction with aluminium ions leads to the formation of materials with exceptional properties. Aluminium pyrophosphate, with the chemical formula Al₄(P₂Oⲇ)₃, is a prime example of such a material. researchgate.net
The significance of aluminium-based polyphosphate chemistry lies in its ability to create robust and thermally stable frameworks. These structures are integral to the formulation of advanced ceramics, refractories, and specialty coatings. osti.govphosphatesfacts.org The strong electrostatic forces between the aluminium and phosphate (B84403) ions contribute to a crystal lattice with high thermal stability, with some forms having a melting point of up to 1,800°C. acn.edu.au This makes aluminium pyrophosphate an ideal material for applications demanding high-temperature resistance. osti.gov
Furthermore, the versatility of polyphosphate chemistry allows for the synthesis of various aluminium phosphate compounds with tailored properties. By controlling reaction conditions such as temperature, time, and pH, materials with specific characteristics, such as high surface area and porosity, can be produced. acn.edu.au This adaptability is crucial for applications in catalysis and as binders in refractory materials. acn.edu.auwikipedia.org
Research Trajectories and Academic Significance of Diphosphoric Acid, Aluminium Salt
Controlled Precipitation and Hydrothermal Synthesis Pathways
Controlled precipitation is a widely used method for synthesizing aluminum phosphate (B84403) compounds. This technique involves the reaction of soluble aluminum salts with phosphate sources in an aqueous solution, where careful control of reaction parameters leads to the precipitation of the desired product. Key factors influencing the outcome include pH, the molar ratio of aluminum to phosphorus (Al:P), and temperature.
A common approach involves dissolving an aluminum salt, such as aluminum nitrate (B79036) nonahydrate, and a phosphate source, like phosphoric acid, in deionized water. academie-sciences.fr A precipitating agent, often a dilute ammonia (B1221849) solution, is then added dropwise to adjust the pH to a specific value, inducing the formation of a precipitate. academie-sciences.fr The resulting suspension is typically stirred for a period to ensure homogeneity before being filtered, washed to remove impurities, and dried. academie-sciences.fr Studies have shown that a continuum of amorphous aluminum hydroxyphosphates can be formed, with properties that change as a continuous function of the precipitation pH. nih.gov For instance, the phosphate content of the precipitate tends to decrease as the precipitation pH increases. nih.gov The pH also significantly impacts the point of zero charge (PZC) and the rate of acid neutralization of the resulting material. nih.gov
The aging of the precipitate in its mother liquor, and the temperature at which this occurs, can lead to phase transformations into less soluble forms of phosphates. donnu.edu.ua It has been demonstrated that amorphous aluminum phosphate precursors can crystallize at 100 °C into phases like variscite and metavariscite. wordpress.com
Hydrothermal synthesis is another significant pathway, involving the crystallization of materials from high-temperature aqueous solutions at high vapor pressures. wikipedia.org This method is particularly effective for producing highly crystalline aluminum phosphate. acn.edu.au A typical hydrothermal process involves reacting phosphoric acid with an aluminum source, such as aluminum hydroxide (B78521) or an aluminum salt, in a sealed vessel (autoclave) under controlled pH. wikipedia.org The use of organic amines as structure-directing agents (SDAs) or templates can guide the formation of specific porous framework structures. wikipedia.org Large single crystals of aluminum phosphate have been grown hydrothermally, although challenges such as twinning can occur. acs.org The choice of aluminum source, such as aluminum hydroxide versus aluminum oxide, and the crystallization time can influence the yield and crystallinity of the final product. mdpi.com
Table 1: Influence of pH on Aluminum Phosphate Precipitation
| Precipitation pH | Phosphate Content | Point of Zero Charge (PZC) | Aggregation State |
|---|---|---|---|
| 3.0 - 5.0 | High | Low (positive charge) | Low |
| 5.5 | Moderate | Near PZC | Maximum |
| 6.0 - 7.5 | Low | High (negative charge) | Low |
Data compiled from studies on controlled precipitation. nih.govnih.gov
Sol-Gel Processing for Amorphous and Crystalline Phases
The sol-gel process offers a versatile route to synthesize both amorphous and crystalline aluminum phosphate materials with high surface area and purity. acn.edu.auacs.org This method is based on the hydrolysis and condensation of molecular precursors, typically aluminum alkoxides and a phosphorus source, to form a "sol" (a colloidal suspension) that subsequently evolves into a "gel" (a solid network). acn.edu.au
A common procedure involves using an aluminum alkoxide, such as aluminium tri(sec-butoxide), and orthophosphoric acid as the aluminum and phosphorus precursors, respectively. researchgate.netrsc.org The reaction is carried out in a solvent like 2-butanol, and a chelating agent can be used to control the hydrolysis and condensation rates. researchgate.netrsc.org Another approach uses aluminum chloride and phosphoric acid in the presence of a gelating agent like ethylene (B1197577) oxide. researchgate.net The properties of the resulting gel, such as particle size and surface area, can be significantly affected by the choice of solvents. researchgate.net
After the gel is formed, it is typically dried to remove the solvent, yielding a xerogel. In this dried state, the material is often amorphous, with aluminum primarily in octahedral coordination sites. rsc.org Subsequent heat treatment, or calcination, is a critical step that transforms the amorphous gel into a crystalline phase. acn.edu.au The final crystalline structure depends on the calcination temperature and time. researchgate.netresearchgate.net For example, heating an amorphous gel can lead to the formation of γ-alumina with various aluminum coordinations (octahedral, pentacoordinate, and tetrahedral), and at higher phosphorus content, AlPO4 phases can form. rsc.org The sol-gel method can also be used to create coatings; a non-stoichiometric aluminum phosphate coating synthesized via a sol-gel process remained largely amorphous after annealing at 500°C but formed an amorphous-nanocrystalline structure at 1100°C. daneshyari.com
Table 2: Sol-Gel Synthesis Parameters and Resulting Phases
| Aluminum Precursor | Phosphorus Precursor | Calcination Temperature | Resulting Phase |
|---|---|---|---|
| Aluminium ethoxide | Phosphoric acid | Not specified | Crystalline AlPO4 |
| Aluminium chloride | Phosphoric acid | Not specified | Crystalline AlPO4 |
| Aluminium tri(sec-butoxide) | Orthophosphoric acid | > 350 °C | γ-alumina, AlPO4 |
| Not specified | Not specified | 500 °C | Amorphous |
| Not specified | Not specified | 1100 °C | Amorphous-nanocrystalline |
Data sourced from various sol-gel synthesis studies. rsc.orgresearchgate.netdaneshyari.com
Plasma-Assisted Atomic Layer Deposition (ALD) of Thin Films
Plasma-Assisted Atomic Layer Deposition (PE-ALD) is an advanced thin-film deposition technique used to create highly uniform, conformal, and pure aluminum phosphate films with precise thickness control at the atomic level. acs.orgaip.org ALD is a sequential process based on self-limiting surface reactions, which distinguishes it from chemical vapor deposition (CVD). aip.orgplasma-ald.com The use of plasma as a coreactant enhances the reactivity of precursors, allowing for lower deposition temperatures and improved film properties compared to thermal ALD. acs.orgplasma-ald.com
In a typical PE-ALD process for aluminum phosphate, the substrate is sequentially exposed to a metal precursor, a phosphorus precursor, and a plasma source. acs.orgacs.org Common precursors include trimethylaluminum (B3029685) (TMA or AlMe3) for aluminum and trimethyl phosphate (TMP or PO(OMe)3) for phosphorus. acs.orgresearchgate.net An oxygen (O2) plasma is frequently used as the coreactant. acs.orgacs.org
One process involves supercycles where the substrate is exposed to (i) PO(OMe)3 dosing combined with O2 plasma and (ii) AlMe3 dosing followed by O2 plasma. acs.org This method has demonstrated self-limiting behavior and can deposit films at temperatures between 25 and 300 °C. acs.org Another PE-ALD process utilizes a sequence of TMP plasma, O2 plasma, and TMA exposures. acs.orgresearchgate.net In this case, the plasma polymerization of TMP plays a crucial role, leading to ALD-like behavior at higher temperatures (e.g., 320 °C). acs.orgresearchgate.net
The films grown by PE-ALD are typically amorphous as-deposited. aip.orgacs.org For instance, films grown at 320 °C using a TMP plasma process consisted of amorphous aluminum pyrophosphate (Al4P6O21). acs.orgresearchgate.net These amorphous films can be crystallized into phases like triclinic AlPO4 (tridymite) through post-deposition annealing at high temperatures (e.g., 900 °C). acs.orgresearchgate.net The growth per cycle (GPC) and the stoichiometry of the film ([P]:[Al] ratio) can be controlled by adjusting process parameters such as the cycle ratio and substrate temperature. acs.org
Table 3: PE-ALD Process Parameters for Aluminum Phosphate Films
| Aluminum Precursor | Phosphorus Precursor | Plasma | Substrate Temp. (°C) | Growth Per Cycle (Å/cycle) | As-Deposited Film Composition |
|---|---|---|---|---|---|
| AlMe3 | PO(OMe)3 | O2 | 150 | 1.8 | ~AlP0.5O2.9 |
| TMA (Me3Al) | TMP (Me3PO4) | O2 | 320 | 3.7 | Amorphous Al4P6O21 |
Data from PE-ALD studies of aluminum phosphate. acs.orgacs.orgresearchgate.net
Green Chemistry Approaches in Nanomaterial Synthesis
Green chemistry principles are increasingly being applied to the synthesis of nanomaterials to create more sustainable and environmentally friendly processes. ucm.es For aluminum phosphate, a novel green synthesis method has been developed that utilizes plant-derived extracts, avoiding the use of harmful chemical reagents and solvents. ucm.esmdpi.com
This approach leverages bioactive compounds from plant extracts, specifically phytic acid (IP6), to act as a natural precursor for phosphate and as a capping agent. ucm.esmdpi.com One successful example uses extracts from Quercus suber (cork oak) somatic embryos, which have a high concentration of phosphate. ucm.esmdpi.com The synthesis process involves preparing an aqueous extract of the plant material, to which an aluminum salt, such as aluminum nitrate nonahydrate, is added. mdpi.com The formation of nanoparticles is confirmed by a color change in the solution and is driven by the interaction between the phosphate groups of phytic acid and the Al3+ ions, which form aluminum-phosphate chelate complexes. mdpi.com
This green synthesis method has been shown to produce unique aluminum phosphate nanoplates, distinguishing them from the more commonly observed spherical nanoparticles. ucm.esmdpi.com Characterization has revealed that these nanoplates are crystalline, with a hierarchical organization. ucm.es The crystal structure is complex, with anisotropic aluminum phosphate having a triclinic crystal structure coexisting with monoclinic structures, both of which are forms of aluminum phosphate tridymite. ucm.esmdpi.com This innovative method not only provides a sustainable pathway for nanomaterial production but also opens up possibilities for creating aluminum phosphate with unique structural and optical properties for specialized applications. ucm.esresearchgate.net
Table 4: Characteristics of Green-Synthesized Aluminum Phosphate Nanoplates
| Plant Source | Bioactive Compound | Aluminum Source | Product Morphology | Crystal System |
|---|---|---|---|---|
| Quercus suber (cork oak) somatic embryos | Phytic acid (IP6) | Aluminum nitrate nonahydrate | Nanoplates | Triclinic and Monoclinic |
Data derived from a novel green synthesis study. ucm.esmdpi.com
Influence of Precursors and Synthesis Parameters on Product Characteristics
The final characteristics of aluminum pyrophosphate, including its phase, crystallinity, and morphology, are highly dependent on the choice of precursors and the synthesis parameters employed during its fabrication.
The nature of the aluminum precursor can have a significant impact. For example, in precipitation methods, using different aluminum salts like Al(NO3)3 or AlCl3 can influence the resulting material. researchgate.net Similarly, the purity of the precursor can affect the final product; alumina (B75360) synthesized from a technical grade aluminum sulfate (B86663) with impurities showed greater thermal stability and larger nanofiber formation compared to that from an analytical reagent grade precursor. scielo.org.mx In sol-gel synthesis, aluminum alkoxides like aluminium ethoxide or aluminium tri(sec-butoxide) are common choices, and their hydrolysis rates influence the gelation process. rsc.orgresearchgate.net
The phosphorus source is equally important. Phosphoric acid is a common precursor in precipitation, hydrothermal, and sol-gel methods. academie-sciences.frresearchgate.netrsc.org However, other sources like ethyl phosphate or sodium dihydrogen phosphate have also been used, affecting the final product's crystalline phase. nih.govresearchgate.net
Key synthesis parameters that are meticulously controlled include:
pH: In precipitation synthesis, pH is a critical variable. It directly affects the composition (ratio of hydroxyl to phosphate groups), surface charge, and aggregation of the resulting aluminum phosphate particles. nih.govnih.govnih.gov Precipitation at lower pH favors the formation of Al-PO4 bonds, while higher pH increases hydroxyl incorporation. nih.gov
Temperature: Temperature plays a crucial role in nearly all synthesis methods. In hydrothermal and precipitation processes, it influences crystallization kinetics and phase stability. donnu.edu.uawordpress.com For sol-gel methods, the calcination temperature determines the transformation from an amorphous gel to a crystalline structure and the specific phase formed. rsc.org In ALD, substrate temperature affects the growth rate and film composition. acs.org
Molar Ratio (Al:P): The molar ratio of aluminum to phosphorus in the reaction mixture is a fundamental parameter that dictates the stoichiometry of the final product. donnu.edu.uanih.gov Varying this ratio can lead to the formation of different aluminum phosphate phases.
Aging/Reaction Time: The duration of the synthesis, whether it's the aging time for a precipitate or the crystallization time in hydrothermal synthesis, allows for phase transformations and crystal growth, impacting the final product's crystallinity and stability. donnu.edu.uamdpi.com
By carefully manipulating these precursors and parameters, it is possible to tailor the properties of aluminum pyrophosphate for specific applications.
Structural Characterization and Morphological Analysis
Crystalline Structure Determination of Aluminium Pyrophosphate Polymorphs
Detailed crystallographic studies have identified several polymorphs of aluminium pyrophosphate, each belonging to a different crystal system. Many synthetic forms possess framework structures built from alternating AlO₄ and PO₄ tetrahedra. wikipedia.org
Trigonal System: The mineral berlinite (B1174126), a naturally occurring form of anhydrous aluminium phosphate (B84403) (AlPO₄), crystallizes in the trigonal system. vedantu.com Its structure is analogous to that of α-quartz. Another trigonal modification, aluminium nonametaphosphate (Al₃P₉O₂₇), has also been reported. researchgate.net
Monoclinic and Triclinic Systems: Synthetic forms of aluminium phosphate tridymite have been refined, revealing both monoclinic and triclinic (pseudo-orthorhombic) structures. researchgate.net The monoclinic form of AlPO₄ tridymite is assigned to the space group Pc, while the triclinic form is refined in the space group F1. researchgate.net The dihydrate form of aluminium phosphate (AlPO₄·2H₂O), found as the minerals variscite and meta-variscite, also showcases distinct crystal structures where Al³⁺ ions are six-coordinate. wikipedia.org Furthermore, a monoclinic aluminium hexametaphosphate (Al₂P₆O₁₈) has been identified. researchgate.net
The following table summarizes the crystallographic data for selected aluminium phosphate polymorphs.
| Polymorph | Crystal System | Space Group | Reference |
| AlPO₄ (berlinite form) | Trigonal | P3₁21 / P3₂21 | vedantu.com |
| AlPO₄ tridymite | Monoclinic | Pc | researchgate.net |
| AlPO₄ tridymite | Triclinic | F1 | researchgate.net |
| Al₃P₉O₂₇ | Trigonal | P3̄c1 | researchgate.net |
| Al₂P₆O₁₈ | Monoclinic | Not Specified | researchgate.net |
| Al₄(P₄O₁₂)₃ | Cubic | Not Specified | researchgate.net |
Table 1: Crystallographic systems of various aluminium pyrophosphate polymorphs.
A remarkable feature of aluminium phosphate is the structural similarity of its polymorphs to those of silicon dioxide (SiO₂). vedantu.com This analogy arises because AlPO₄ is isoelectronic with Si₂O₄ (i.e., SiO₂). youtube.com
The most cited example is the berlinite form of AlPO₄, which has a crystal structure nearly identical to that of α-quartz. In this framework, aluminium and phosphorus atoms occupy the silicon atom positions in an alternating sequence, each tetrahedrally coordinated to four oxygen atoms. vedantu.com This structural mimicry extends to other forms; for instance, crystalline AlPO₄ can convert to structures analogous to tridymite and cristobalite, which are high-temperature polymorphs of SiO₂. youtube.com The framework structures of aluminophosphates, like those of aluminosilicate (B74896) zeolites, consist of interconnected tetrahedra forming cavities of different sizes. wikipedia.org
Analysis of Amorphous States and Short-Range Order
Beyond its crystalline forms, aluminium pyrophosphate can also exist in an amorphous state, lacking long-range periodic atomic order. In such materials, the local atomic arrangement, or short-range order (SRO), becomes critically important. wikipedia.org SRO refers to the regular and predictable arrangement of atoms over a short distance, typically one or two atomic spacings. wikipedia.org
In amorphous phosphate glasses, the network structure, dictated by the short- and medium-range order, is closely related to the material's mechanical and thermal properties. acs.org Studies on amorphous materials like alumina (B75360) (Al₂O₃) have shown that size effects at the nanoscale can influence the SRO. technion.ac.ilresearchgate.net For instance, in nanometrically thin amorphous films, the proportion of 4-coordinated aluminium sites can change with film thickness. technion.ac.il This principle suggests that the SRO in amorphous aluminium pyrophosphate can also be manipulated, potentially allowing for control over the resulting crystalline structure upon mineralization. technion.ac.il The study of SRO in these materials often involves techniques like solid-state nuclear magnetic resonance (NMR) spectroscopy and Raman spectroscopy to probe the local coordination and bonding environments of aluminium and phosphorus atoms. acs.org
Advanced Electron Microscopy for Microstructural and Nanostructural Elucidation
Electron microscopy techniques are indispensable for visualizing the morphology and internal structure of aluminium pyrophosphate at the micro and nano levels.
Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography, particle shape, and state of aggregation of aluminium pyrophosphate powders. SEM images have revealed that nanoparticles of aluminium phosphate prepared by chemical co-precipitation methods can exhibit a tetrahedral morphology. researchgate.net
Studies have shown that amorphous aluminium phosphate can consist of fine-grained particles, with sizes ranging from approximately 40 to 145 nm. researchgate.net However, these primary particles often form larger agglomerates that can be detected by other particle sizing methods. researchgate.net SEM analysis is crucial for distinguishing between the size of primary particles and the extent of their aggregation. For example, images can show how dry nanoparticles obtained by lyophilization form larger particle aggregates. nih.gov
Transmission Electron Microscopy (TEM) provides higher resolution images, allowing for the examination of the internal structure and precise measurement of particle dimensions. TEM studies have been instrumental in characterizing aluminium polyphosphate nanoparticles, revealing dry particle diameters in the range of 1 to 15 nm. nih.gov
TEM, including high-resolution TEM (HRTEM), can reveal the internal crystallographic structure and hierarchical organization of nanomaterials. researchgate.netrsc.org For instance, TEM has been used to observe the layered composite structures and the microstructure of coatings containing aluminium. mdpi.com In the case of synthesized aluminium phosphate nanoplates, TEM analysis has shown a hierarchical organization that distinguishes them from more common spherical nanoparticles. researchgate.net Cryogenic TEM (cryo-TEM) has also been employed to examine the morphology of complex structures involving phosphate-based components in their native, hydrated state. acs.org
The following table provides a summary of morphological findings from electron microscopy studies.
| Microscopy Technique | Observation | Size/Dimension | Reference |
| SEM | Tetrahedral particle morphology | - | researchgate.net |
| SEM | Fine-grained amorphous particles | 40 - 145 nm | researchgate.net |
| SEM | Particle aggregates | - | nih.gov |
| TEM | Dry nanoparticle dimensions | 1 - 15 nm | nih.gov |
| TEM | Hierarchical organization of nanoplates | - | researchgate.net |
Table 2: Morphological observations of aluminium pyrophosphate using electron microscopy.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. It provides three-dimensional images of a surface, allowing for detailed morphological analysis and the quantification of surface roughness.
In the study of aluminum-containing phosphate materials, AFM is instrumental in revealing surface evolution. For instance, in the analysis of porous templates derived from anodized aluminum in phosphoric acid, AFM has been used to track the development of surface morphology from initial stripes to the formation of a complete phosphate layer and eventually a porous structure. researchgate.net The versatility of AFM allows for the meticulous evaluation of textural and morphological characteristics that may not be observable by other microscopic methods. researchgate.net
Quantitative analysis of AFM data yields several parameters that describe the surface texture. These parameters are crucial for correlating the material's surface properties with its performance in various applications. While specific AFM studies focusing solely on diphosphoric acid, aluminum salt are not extensively detailed in public literature, the analysis of related materials like nanostructured zinc aluminum oxide (ZAO) thin films demonstrates the capability of the technique. researchgate.net The data generated can be compiled to understand the material's surface characteristics comprehensively.
Table 1: Surface Roughness Parameters Measurable by AFM This table is representative of data that can be obtained via AFM analysis, as demonstrated in studies of related metal oxide films. researchgate.net
| Parameter | Symbol | Description |
|---|---|---|
| Average Roughness | Rₐ | The arithmetic average of the absolute values of the profile height deviations from the mean line. |
| Root Mean Square Roughness | Rₒ | The root mean square average of the profile height deviations from the mean line. |
| Maximum Peak to Valley Height | Rₜ | The vertical distance between the highest peak and the lowest valley within the evaluation length. |
| Ten-Point Mean Height | Rz | The average distance between the five highest peaks and the five lowest valleys within the sampling length. |
| Surface Skewness | Rₛₖ | A measure of the asymmetry of the surface profile about the mean line. |
| Surface Kurtosis | Rₖᵤ | A measure of the "peakedness" or sharpness of the surface profile. |
X-ray Diffraction (XRD) for Phase Identification, Crystallinity, and Lattice Parameters
X-ray Diffraction (XRD) is a primary analytical technique for the structural characterization of crystalline materials. It provides detailed information about the phase composition, degree of crystallinity, and unit cell dimensions (lattice parameters) of a substance. For aluminum phosphates, XRD is essential for distinguishing between various forms such as orthophosphates, pyrophosphates, and metaphosphates, which can form under different synthesis and treatment conditions. rsc.orgnih.gov
Studies have shown that heating aluminum phosphate precursors induces a progressive polymerization from orthophosphates (PO₄³⁻) to pyrophosphates (P₂O₇⁴⁻) and finally to long-range cross-linked networks of metaphosphates (PO₃⁻)ₙ. rsc.orgnih.gov XRD analysis is capable of identifying these distinct phases. For example, upon annealing at 800 °C, the formation of cubic aluminum metaphosphate [Al(PO₃)₃] has been confirmed. nih.gov The sharpness and intensity of the diffraction peaks in an XRD pattern are indicative of the material's crystallinity; sharp, intense peaks suggest a highly crystalline structure, while broad humps indicate an amorphous or poorly crystalline nature. nih.govresearchgate.net
Researchers have successfully identified various crystal systems for aluminum phosphate compounds using XRD. For instance, synthesized aluminum phosphate nanoplates have been shown to exhibit both triclinic and monoclinic crystal systems. mdpi.com In other studies, Rietveld refinement of XRD data for A-Al(PO₃)₃ identified a cubic crystal system with a space group of I 4 ¯ 3d and a lattice parameter of a = 13.727(6) Å. nih.gov
Table 2: Crystalline Phases and Systems of Aluminum Phosphates Identified by XRD
| Compound/Phase | Formula | Crystal System | Lattice Parameter(s) (Å) | Source(s) |
|---|---|---|---|---|
| Aluminum Metaphosphate | A-Al(PO₃)₃ | Cubic | a = 13.727(6) | nih.gov |
| Aluminum Phosphate | AlPO₄ | Triclinic, Monoclinic | Not specified | mdpi.com |
| Aluminum Pyrophosphate | Al₄(P₂O₇)₃ | Not specified | Not specified | researchgate.net |
| Aluminum Metaphosphate | Al(PO₃)₃ | Cubic | Not specified | nih.govresearchgate.net |
Powder X-ray Diffraction for Bulk Phase Analysis
Powder X-ray Diffraction (PXRD) is the most common form of XRD used for the analysis of polycrystalline bulk materials. physicsopenlab.org This technique is invaluable for "fingerprint" identification of crystalline phases within a sample by comparing the obtained diffraction pattern to standard patterns in databases, such as those from the International Centre for Diffraction Data (ICDD). mdpi.comresearchgate.net
The technique is also used to confirm that the structure determined from a single crystal is representative of the bulk sample by comparing the predicted diffraction pattern from single-crystal data with the experimentally measured powder pattern. researchgate.net The preparation of the powder sample is critical to obtaining high-quality data, with an ideal sample consisting of randomly distributed, fine crystallites to ensure all crystal planes are sampled. physicsopenlab.org
Table 3: Findings from Powder XRD Analysis of Aluminum Phosphates
| Precursor/Material | Annealing Temperature (°C) | Identified Crystalline Phases | Key Findings | Source(s) |
|---|---|---|---|---|
| Al(OH)₃, Al(NO₃)₃, AlCl₃ + H₃PO₄ | 800 | Cubic Al(PO₃)₃ | Precursors polymerize to form aluminum metaphosphate. | rsc.orgnih.gov |
| Synthesized Sample | Not specified | A-Al(PO₃)₃ (99 wt%), α-cristobalite AlPO₄ (minority) | The bulk sample is primarily composed of the cubic metaphosphate phase. | nih.gov |
In-situ High-Temperature X-ray Diffraction Studies
In-situ high-temperature X-ray diffraction is a powerful analytical method used to study the crystallographic changes in a material in real-time as it is heated. This technique provides dynamic information on phase transitions, crystallization processes, and thermal expansion.
While direct in-situ high-temperature XRD studies on aluminum pyrophosphate are not widely reported, research on related aluminum phosphate systems highlights the utility of this method. For instance, studies on the crystallization of aluminophosphate molecular sieves (AlPO-5) have used time-resolved in-situ XRD to monitor the formation of the crystalline structure during hydrothermal synthesis. tripod.comrsc.org These studies can determine the onset of crystallization and track changes in lattice parameters as the reaction progresses. tripod.com
More commonly, ex-situ high-temperature studies are performed, where aluminum phosphate samples are heat-treated at various temperatures and then analyzed by XRD at room temperature. These investigations have shown that with increasing temperature, amorphous aluminum phosphate can crystallize and undergo phase transitions. nih.govresearchgate.netresearchgate.net For example, after heat treatment between 400 °C and 1000 °C, phases such as cubic Al(PO₃)₃ were identified. researchgate.net Another study noted that while AlPO₄ phases begin to form at lower temperatures, a significant improvement in crystallinity, indicated by sharper and narrower diffraction peaks, is not observed until the temperature exceeds 1000 °C. nih.gov These findings are critical for understanding the thermal stability and processing of aluminum phosphate materials for high-temperature applications.
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy for Chemical Bonding and Functional Group Assignment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the molecular vibrations within aluminum pyrophosphate. These vibrations are characteristic of specific chemical bonds and structural units, primarily the diphosphate (B83284) (P₂O₇)⁴⁻ anion and its coordination with aluminum cations.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the material, exciting molecular vibrations. The resulting spectrum provides a unique fingerprint based on the compound's functional groups. For aluminum pyrophosphate, the FTIR spectrum is dominated by the vibrational modes of the P-O-P bridge and the terminal PO₃ groups.
The spectra of aluminum phosphates are generally characterized by intense bands in the mid- and high-frequency regions corresponding to vibrations of the [PO₄] tetrahedron. bohrium.comnih.gov In pyrophosphates, the presence of the P-O-P linkage introduces specific vibrational modes. Asymmetric stretching vibrations of these bridges are particularly prominent in IR spectra. researchgate.net The frequencies of the stretching vibrations are dependent on the microstructure of the phosphate (B84403) units and tend to increase with the degree of polymerization. nih.gov
Key vibrational bands for aluminum pyrophosphate and related structures can be assigned as follows:
Asymmetric Stretching of P-O-P bridges (νₐₛ(P-O-P)) : This vibration typically appears in the 900-1000 cm⁻¹ region and is a hallmark of the diphosphate group.
Symmetric and Asymmetric Stretching of terminal PO₃ groups (νₛ(PO₃) and νₐₛ(PO₃)) : These occur at higher wavenumbers, generally in the 1100-1250 cm⁻¹ range.
Bending Modes : Lower frequency bands, typically below 600 cm⁻¹, are associated with various bending modes of the phosphate groups (O-P-O).
The specific positions of these bands can shift based on the crystalline form and the coordination environment of the aluminum ions.
Table 1: Characteristic FTIR Vibrational Bands for Aluminum Pyrophosphate Structures
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| 1100 - 1250 | Asymmetric stretching of terminal P-O bonds (in PO₃) | researchgate.netnih.gov |
| 900 - 1000 | Asymmetric stretching of P-O-P bridges | bohrium.comnih.gov |
| 720 - 750 | Symmetric stretching of P-O-P bridges | researchgate.net |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to asymmetric vibrations and polar bonds, Raman spectroscopy is particularly effective for detecting symmetric vibrations and non-polar bonds.
In the analysis of aluminum pyrophosphate, Raman spectra are also characterized by features arising from P-O-P and P-O vibrations. bohrium.comnih.gov However, in contrast to IR spectra, symmetric stretching vibrations of the P-O-P bridge are often more intense in Raman spectra. bohrium.com This complementarity allows for a more complete assignment of the vibrational modes. For instance, the symmetric stretch of the P-O-P bond, which may be weak in the IR spectrum, can show a strong signal in the Raman spectrum.
Studies on various aluminum phosphate compounds have shown that Raman spectroscopy can effectively distinguish between different polymorphic forms, as their distinct crystal structures lead to observable differences in the spectra. bohrium.comresearchgate.net
Table 2: Characteristic Raman Shifts for Aluminum Pyrophosphate Structures
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| 1100 - 1200 | Symmetric stretching of terminal PO₃ groups | researchgate.netxmu.edu.cn |
| ~1020 | Symmetric stretching of PO₄ units | nih.gov |
| 700 - 800 | Symmetric stretching of P-O-P bridges | researchgate.net |
To ensure accurate assignment of the experimental vibrational bands observed in FTIR and Raman spectra, theoretical calculations are often employed. Methods like Density Functional Theory (DFT) and ab initio calculations can predict the vibrational frequencies and intensities for a given molecular structure. bohrium.comnih.gov
These computational approaches allow researchers to model the vibrational modes of different aluminum phosphate structures, including various polymorphic forms. bohrium.com By comparing the calculated spectra with the experimental data, a definitive assignment of spectral features to specific atomic motions can be achieved. researchgate.net Studies have demonstrated that good agreement between theoretical and experimental spectra is often found after applying a small, consistent frequency shift to the calculated values. bohrium.com This combined experimental and theoretical approach is crucial for understanding the link between the atomic-level structure of aluminum pyrophosphate and its spectroscopic properties. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the chemical environment, connectivity, and coordination of atoms within a material. For aluminum pyrophosphate, solid-state NMR, particularly with Magic-Angle Spinning (MAS), is essential.
Solid-state ³¹P MAS NMR spectroscopy is highly sensitive to the local environment of phosphorus atoms. It can distinguish between different phosphate species based on the number of bridging oxygen atoms attached to the PO₄ tetrahedron, commonly referred to as Qⁿ speciation, where 'n' is the number of bridging oxygens.
For aluminum pyrophosphate, the phosphorus atoms are present in a diphosphate group, which consists of two PO₄ tetrahedra sharing a single oxygen atom. This environment is classified as a Q¹ unit. The ³¹P chemical shift for these Q¹ species in aluminophosphates is distinct from that of isolated orthophosphate groups (Q⁰) or more highly condensed metaphosphates (Q²).
The ³¹P MAS NMR spectra of pyrophosphate compounds typically show characteristic signals in the range of -4 to -25 ppm. researchgate.netnih.gov For instance, signals for Al-P species have been reported in the range of -7 to -25 ppm. researchgate.net The exact chemical shift can be influenced by factors such as bond angles, bond lengths, and the nature of the coordinating aluminum cations. In some complex aluminophosphate materials, multiple peaks may appear, indicating the presence of crystallographically distinct phosphorus sites. researchgate.net
Table 3: Typical ³¹P MAS NMR Chemical Shifts for Pyrophosphate Species
| Compound Type | Qⁿ Species | Typical Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| Aluminum Pyrophosphate/Diphosphate | Q¹ | -4 to -25 | researchgate.netnih.gov |
| Orthophosphate (for comparison) | Q⁰ | +5.6 | researchgate.net |
Solid-state ²⁷Al MAS NMR spectroscopy provides crucial information about the coordination environment of the aluminum atoms in the structure. Aluminum in aluminophosphates can exist in several coordination geometries, most commonly four-coordinate (tetrahedral, AlO₄), five-coordinate (AlO₅), and six-coordinate (octahedral, AlO₆). Each of these environments gives rise to a distinct range of chemical shifts in the ²⁷Al NMR spectrum. unt.edu
Octahedral (AlO₆) : Signals for six-coordinate aluminum typically appear in the chemical shift range of approximately 0 to -20 ppm.
Tetrahedral (AlO₄) : Signals for four-coordinate aluminum are found further downfield, generally between +30 and +50 ppm.
Penta-coordinate (AlO₅) : Five-coordinate aluminum gives rise to signals in an intermediate range, often between +10 and +30 ppm.
By analyzing the ²⁷Al MAS NMR spectrum, the relative proportions of aluminum atoms in these different coordination states can be determined, offering a detailed picture of the aluminophosphate network. researchgate.netunt.edu
Table 4: Typical ²⁷Al MAS NMR Chemical Shifts and Aluminum Coordination
| Coordination Environment | Symbol | Typical Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| Tetrahedral | Al(4) | +30 to +50 | unt.edu |
| Penta-coordinate | Al(5) | +10 to +30 | unt.edu |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical and electronic states of the elements within a material. Studies on aluminum phosphates, which include diphosphoric acid, aluminum salt (also known as aluminum pyrophosphate), reveal detailed information about the surface chemistry.
The analysis of aluminum phosphate materials prepared from various precursors and subjected to different annealing temperatures shows distinct XPS spectra for aluminum (Al 2p), phosphorus (P 2p), and oxygen (O 1s). rsc.orgrsc.org For instance, the Al 2p peak is typically observed at a binding energy of approximately 75 eV. rsc.org However, the presence and intensity of this peak can be influenced by the synthesis precursor and thermal treatment. For materials prepared from Al(NO₃)₃ and AlCl₃ precursors at lower annealing temperatures (300-500°C), the Al(2p) signal may be absent, suggesting that the surface is predominantly covered by hydrogen polyphosphates. researchgate.netresearchgate.net
The P(2p) spectrum consistently shows a single peak around 134.8 eV for all samples, which is characteristic of metaphosphates. rsc.org This binding energy shows only a minor shift with increasing annealing temperature. rsc.org
The O(1s) spectrum is particularly informative, often showing multiple components that can be deconvoluted to identify different oxygen environments. Two primary oxygen states are frequently identified: one at approximately 532.3 eV, assigned to P–O–Al linkages, and another at about 533.7 eV, attributed to P–O–P bridges. rsc.orgresearchgate.net The relative intensity of these peaks changes with the degree of polymerization and annealing temperature, providing insight into the conversion from orthophosphate to polyphosphate structures at the material's surface. researchgate.net
Table 1: XPS Binding Energies for Aluminum Phosphate
| Element | Spectral Region | Binding Energy (eV) | Assignment |
| Aluminum | Al 2p | ~75.0 - 75.3 | Al in aluminum phosphate |
| Phosphorus | P 2p | ~134.8 | P in metaphosphate environment |
| Oxygen | O 1s | ~532.3 | P–O–Al linkages |
| Oxygen | O 1s | ~533.7 | P–O–P linkages |
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution Analysis
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) to provide chemical characterization and elemental mapping of a specimen. thermofisher.com When an electron beam from an SEM strikes the sample, it excites electrons in the sample's atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present. wikipedia.orgyoutube.com
In the context of diphosphoric acid, aluminium salt, EDX analysis is used to confirm the presence of aluminum (Al), phosphorus (P), and oxygen (O) and to visualize their distribution across the sample's surface. This is particularly useful for assessing the homogeneity of the material or identifying inclusions and phase separations. For example, SEM-EDX analysis has been successfully used to identify aluminum phosphate inclusions in paint samples by mapping the distribution of Al and P. researchgate.net
The quantitative data from EDX provides the relative abundance of each element. While the exact elemental percentages can vary depending on the specific stoichiometry and purity of the sample, a typical analysis would confirm the core composition. For instance, an EDX spectrum of a high-purity aluminum-phosphorus-oxygen compound would show distinct peaks corresponding to these elements, allowing for the calculation of their weight and atomic percentages.
Table 2: Representative EDX Elemental Analysis Data
| Element | Symbol | Typical Weight % | Typical Atomic % |
| Oxygen | O | Varies | Varies |
| Aluminum | Al | Varies | Varies |
| Phosphorus | P | Varies | Varies |
Note: The actual percentages will vary based on the specific stoichiometry (e.g., Al₄(P₂O₇)₃) and the presence of any impurities or hydration.
EDX mapping provides a visual representation of elemental distribution. In a homogeneous sample of aluminum diphosphate, the maps for aluminum, phosphorus, and oxygen would show a uniform and overlapping distribution, confirming the consistent composition of the material.
Thermal Behavior and Phase Transformations
Research on High-Temperature Metastable States
Aluminum diphosphate (B83284) exhibits complex thermal behavior, including the formation of metastable states at elevated temperatures. The stability of its different phases is notably influenced by the surrounding atmosphere, particularly the partial pressure of oxygen. osti.gov Thermodynamic modeling and experimental observations have shown that increasing the oxygen partial pressure enhances the thermal stability of aluminum phosphate (B84403) compounds. osti.gov
For instance, the breakdown of aluminum metaphosphate [Al(PO₃)₃] to aluminum orthophosphate (AlPO₄) and subsequently to alumina (B75360) (Al₂O₃) occurs at different temperatures depending on the oxygen environment. osti.gov In an environment with a low oxygen partial pressure (10⁻¹⁰ atm), the decomposition of Al(PO₃)₃ to AlPO₄ occurs at approximately 830°C, while the further breakdown of AlPO₄ to Al₂O₃ happens around 1220°C. osti.gov These transformations are accompanied by the release of oxygen and phosphorus-containing gases. osti.gov
Polymorphic Transformations and Associated Structural Changes
Aluminum phosphate is known for its polymorphism, existing in several crystalline forms that are analogous to silica (B1680970) polymorphs. ias.ac.in The transformation between these polymorphs is a key aspect of its thermal behavior. These transformations involve significant structural rearrangements. For example, upon heating, hexagonal Al(PO₃)₃ can transform to a cubic phase, and hexagonal AlPO₄ can convert to an orthorhombic phase. mdpi.com
The presence of other materials can significantly influence these transformations. In composite systems, such as with titania, the polymorphic behavior of aluminum phosphate can be controlled. ias.ac.in Research has shown that in an aluminum phosphate-titania mixture, the aluminum phosphate can be forced to grow in a single tridymite-like orthorhombic phase over a broad temperature range (500-1150°C), a structure it would not typically maintain if heated alone. ias.ac.in This stabilization is attributed to an interfacial reaction mechanism between the aluminum phosphate and titania. ias.ac.in
The table below summarizes some of the key polymorphic transformations observed in aluminum phosphate under different conditions.
| Starting Phase | Transformation Temperature | Resulting Phase | Conditions | Reference |
| Hexagonal Al(PO₃)₃ | 800°C - 1000°C | Cubic Al(PO₃)₃ | Heating in air | mdpi.com |
| Hexagonal AlPO₄ | 800°C - 1000°C | Orthorhombic AlPO₄ | Heating in air | mdpi.com |
| Amorphous AlPO₄ | 500°C - 1150°C | Tridymite-like Orthorhombic AlPO₄ | In the presence of Titania | ias.ac.in |
| Al(PO₃)₃ | ~830°C | AlPO₄ | Low oxygen partial pressure (10⁻¹⁰ atm) | osti.gov |
| AlPO₄ | ~1220°C | Al₂O₃ | Low oxygen partial pressure (10⁻¹⁰ atm) | osti.gov |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in Thermal Studies
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful analytical techniques used to investigate the thermal properties of materials. researchgate.netiitk.ac.in DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the identification of phase transitions such as melting, crystallization, and glass transitions. iitk.ac.in TGA, on the other hand, measures the change in mass of a sample as it is heated, providing information about decomposition, oxidation, and dehydration events. iitk.ac.in
The simultaneous application of DSC and TGA (SDT) is particularly useful for studying aluminum diphosphate, as it allows for the correlation of thermal events with mass changes. iitk.ac.in For example, an endothermic peak in a DSC curve without a corresponding weight loss in the TGA curve would indicate a phase transition like melting, while a peak associated with a weight loss would signify a decomposition reaction. iitk.ac.in
Studies on aluminum phosphate have utilized TGA and DSC to characterize its thermal stability and decomposition pathways. osti.govresearchgate.net TGA has been employed to measure weight changes in aluminum phosphate compounds at various temperatures and oxygen partial pressures, revealing the onset of decomposition and the influence of the atmosphere on stability. osti.gov For instance, TGA results have shown that increasing the oxygen partial pressure leads to increased thermal stability of aluminum phosphate materials. osti.gov DSC analysis of phosphate-based coatings has identified multiple endothermic reactions corresponding to the decomposition of different phosphate species and other components within the coating. mdpi.com
Mutual Phase Stabilization in Composite Systems (e.g., with Titania)
The phenomenon of mutual phase stabilization in composite systems containing aluminum phosphate has been a subject of significant research. A notable example is the interaction between aluminum phosphate and titania (TiO₂). ias.ac.in In a mixed system, the presence of titania not only directs the crystallization of amorphous aluminum phosphate into a specific tridymite-like structure but also stabilizes this phase over a wide temperature range, up to 1150°C. ias.ac.in
Conversely, the aluminum phosphate also stabilizes the anatase phase of titania, preventing its transformation to the more common rutile phase at temperatures well beyond its normal transition point. ias.ac.in This mutual stabilization is attributed to an interfacial reaction mechanism that hinders the typical polymorphic transformations of both compounds. ias.ac.in This principle of using a nucleating agent to control and stabilize specific polymorphous phases has implications for the development of advanced ceramic materials with tailored properties. ias.ac.in
Surface Chemistry and Interfacial Phenomena
Surface Area and Porosity Characterization Methodologies
The characterization of surface area and porosity is fundamental to understanding the adsorptive and catalytic potential of aluminum pyrophosphate. A high surface area and a porous structure make it a suitable material for various adsorption and separation processes. acn.edu.au
Key methodologies employed for this characterization include:
Brunauer-Emmett-Teller (BET) Analysis: This is the most common method used to determine the specific surface area of materials. It involves the physical adsorption of a gas (typically nitrogen) onto the solid surface at cryogenic temperatures. By analyzing the gas adsorption isotherm, the surface area can be calculated. For instance, some forms of aluminum pyrophosphate exhibit a high specific surface area, in the range of 100-200 m²/g. acn.edu.au Sintering processes used in the creation of related phosphate-containing materials have been shown to significantly increase the BET surface area, in some cases from 110 m²/g to over 250 m²/g, by creating pores as organic matter is burned off. mdpi.com
Gas Adsorption Porosimetry: This technique, often performed concurrently with BET analysis, provides detailed information about the pore size distribution, pore volume, and average pore radius of the material. researchgate.netrsc.org By analyzing the adsorption and desorption branches of the isotherm, one can distinguish between different pore shapes and sizes. The pore size distribution can be controlled during synthesis; high alumina (B75360) content tends to yield materials with high surface area and small pores, while a higher proportion of aluminum phosphate (B84403) results in lower surface area and larger pores. researchgate.net
Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and particle structure. acn.edu.au While not providing quantitative surface area data directly, they offer qualitative insights into the surface texture and the presence of porous networks. researchgate.net
The table below summarizes typical surface property values for aluminum phosphate and related materials.
| Material | Methodology | Parameter | Reported Value | Source |
|---|---|---|---|---|
| Aluminum Pyrophosphate | BET Analysis | Specific Surface Area | 100-200 m²/g | acn.edu.au |
| Alum Sludge Ceramsite (ASC) | BET Analysis | Specific Surface Area | 253.29 m²/g | mdpi.com |
| Dried Alum Sludge (adASB) | BET Analysis | Specific Surface Area | 110.22 m²/g | mdpi.com |
| Mesoporous Aluminophosphate (Al100P15Fe5) | Gas Adsorption | Surface Area | Maximum among tested variants | rsc.org |
Surface Acidity and Basicity Investigations
The catalytic activity and adsorption specificity of aluminum pyrophosphate are closely linked to the presence of acidic and basic sites on its surface. The nature, strength, and concentration of these sites are determined by factors such as the phosphorus-to-aluminum (P/Al) ratio, synthesis method, and thermal treatment. nih.govresearchgate.net
Investigative techniques include:
Temperature-Programmed Desorption (TPD): This is a widely used method to characterize the acidity of solid catalysts. It involves adsorbing a basic probe molecule, such as ammonia (B1221849) (NH₃), onto the material's surface and then heating the sample at a controlled rate. researchgate.net The temperature at which the probe molecule desorbs is related to the strength of the acid sites, and the amount of desorbed gas corresponds to the total number of acid sites. Studies have shown that the measured acid amount can vary depending on the basicity of the probe molecule used (e.g., n-propylamine, iso-propylamine). researchgate.net
Infrared (IR) Spectroscopy: By adsorbing probe molecules like ammonia or pyridine (B92270) and analyzing the resulting IR spectrum, it is possible to distinguish between Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors). researchgate.net
Zeta Potential Measurement: This technique assesses the surface charge of particles in an aqueous suspension at different pH values. The point of zero charge (PZC), where the net surface charge is zero, is a key parameter. For aluminum phosphate, the PZC can range from 4.5 to 7.0. nih.govmdpi.com At a pH below the PZC, the surface is positively charged, while at a pH above the PZC, it is negatively charged. nih.gov This surface charge is crucial for electrostatic interactions with adsorbates. The PZC is influenced by the ratio of hydroxyl to phosphate groups on the surface, which in turn depends on precipitation conditions like pH. nih.gov
Research indicates that increasing the phosphorus content in aluminophosphates leads to a linear increase in surface acidity. rsc.org The catalytic performance in reactions like benzene (B151609) alkylation is directly correlated with the acid amount and strength, with catalysts having higher acid amounts and lower acid strengths exhibiting better activity and stability. researchgate.net
Adsorption Mechanisms on Aluminium Pyrophosphate Surfaces
The porous nature and tunable surface chemistry of aluminum pyrophosphate make it an effective adsorbent for a range of molecules, from simple ions to complex proteins.
The surface of aluminum pyrophosphate, with its phosphate and hydroxyl functional groups, can bind heavy metal ions from aqueous solutions. While direct studies on aluminum pyrophosphate are limited, the mechanisms can be inferred from related phosphate-containing materials. The primary mechanisms include: mdpi.comrepec.orgresearchgate.net
Ion Exchange: Cations present on the adsorbent surface can be exchanged for heavy metal ions in the solution. Studies on phosphate-grafted allophane showed that the uptake of ions like Cu²⁺, Zn²⁺, and Ni²⁺ occurred primarily through a replacement reaction, with ratios of released cations (e.g., Na⁺, Ca²⁺) to adsorbed metal ions being close to unity. nih.gov
Electrostatic Attraction: The surface charge of the adsorbent, which is pH-dependent, plays a crucial role. mdpi.com When the surface is negatively charged (at pH > PZC), it can attract and adsorb positively charged heavy metal cations.
Complexation/Precipitation: Heavy metal ions can form complexes with the phosphate groups on the surface. mdpi.com In some cases, this can lead to the formation of a new, insoluble metal phosphate phase on the adsorbent surface, a process known as surface precipitation. repec.orgmdpi.com The effectiveness of adsorption for different metal ions often correlates with the solubility of their corresponding metal phosphates. nih.gov
The general process of heavy metal adsorption involves the transport of the ion to the adsorbent surface, adsorption onto the surface via one or more of the mechanisms above, and subsequent transport within the porous structure of the adsorbent. mdpi.com
The adsorption of proteins to aluminum pyrophosphate is of paramount importance, particularly in its use as a vaccine adjuvant where it binds protein antigens. mt.comspringernature.com The interaction is complex and governed by several forces.
Electrostatic Interactions: This is a primary driving force. Aluminum pyrophosphate typically has a PZC between 4.5 and 5.5, giving it a net negative charge at neutral pH (around 7.4). mdpi.com It can therefore effectively adsorb positively charged proteins or proteins with positive domains through electrostatic attraction. nih.gov The strength of this interaction is highly dependent on the pH of the formulation, which affects the surface charge of both the adjuvant and the protein. nih.gov
Ligand Exchange: This mechanism involves the displacement of surface hydroxyl (Al-OH) or phosphate (Al-O-PO₃) groups by functional groups on the protein, such as carboxyl or phosphate groups. researchgate.net This forms a more direct, covalent-like bond between the protein and the adjuvant surface. The adsorption of phosphorylated proteins, like ovalbumin, onto aluminum-based adjuvants is a well-studied example of ligand exchange. researchgate.net
Hydrophobic Interactions: While less dominant than electrostatic forces, hydrophobic interactions can also contribute to protein adsorption, especially for proteins with significant hydrophobic surface patches. springernature.com
The efficiency of protein adsorption is influenced by several factors, including the P/Al ratio, pH, ionic strength, and particle size of the adjuvant. nih.gov For example, competition for adsorption sites can occur if other ions, such as free phosphate ions, are present in the vaccine formulation. nih.gov It has been observed that for some proteins, adsorption onto aluminum phosphate is less efficient compared to aluminum hydroxide (B78521), which has a positive surface charge at neutral pH. nih.gov
| Adjuvant | Typical PZC | Surface Charge (at pH 7.4) | Primary Adsorption Mechanism for Positively Charged Proteins | Source |
|---|---|---|---|---|
| Aluminum Pyrophosphate (Alum-P) | 4.5 - 5.5 | Negative | Electrostatic Attraction, Ligand Exchange | nih.govmdpi.com |
| Aluminum Hydroxide (Alum) | ~11.4 | Positive | Electrostatic Attraction, Ligand Exchange | mdpi.com |
Interfacial Interactions in Composites and Coatings
Aluminum pyrophosphate is incorporated into composites and coatings to enhance properties such as mechanical strength, flame retardancy, and corrosion resistance. mdpi.comatamanchemicals.comresearchgate.net Its effectiveness hinges on the interfacial interactions between the pyrophosphate particles and the surrounding matrix (e.g., a polymer or ceramic).
As a Filler in Polymer Composites: When used as a filler, aluminum pyrophosphate can improve the mechanical and rheological properties of polymer blends. For example, coating halloysite (B83129) nanotubes with aluminum pyrophosphate has been shown to improve their dispersion and interfacial compatibility within a polymer matrix, acting as a compatibilizer between different polymer phases. nih.gov In flame retardant applications, it can act in both the gas phase (by diluting flammable gases) and the condensed phase (by forming a protective char layer), enhancing the thermal stability of the composite. researchgate.net
In Anti-Corrosion Coatings: Aluminum pyrophosphate and related compounds like aluminum tripolyphosphate are used as non-toxic, anti-corrosive pigments in paints and coatings. atamanchemicals.compatsnap.com The tripolyphosphate ion can chelate with metal ions on the substrate surface, forming a stable, passive film that inhibits corrosion. patsnap.com It has good compatibility with various solvent-based and water-based resin systems, including epoxy and acrylic resins. atamanchemicals.com
The interfacial bonding can be chemical, through reactions between surface groups on the pyrophosphate and the matrix, or physical, through mechanical interlocking and van der Waals forces. Surface modification of the pyrophosphate particles is sometimes employed to improve their compatibility and bonding with the matrix material. nih.gov
Advanced Materials Science Research and Engineering
Integration in Ceramic Matrix Composites (CMCs)
Diphosphoric acid, aluminium salt, also known as aluminum pyrophosphate, is a subject of significant interest in the field of advanced materials, particularly for its use in ceramic matrix composites (CMCs). Its properties make it a suitable candidate for creating robust and high-performance composite materials.
Development of Aluminium Phosphate (B84403) Binders for CMCs
Aluminum phosphate binders are crucial for the structural integrity of CMCs. These binders, often derived from the reaction of phosphoric acid and an aluminum-containing compound like aluminum hydroxide (B78521), are valued for their strong bonding capabilities and thermal stability. buffalo.edumdpi.com The development of these binders has led to CMCs with improved mechanical properties and resistance to high temperatures. mdpi.comresearchgate.net
One approach involves using a monoaluminum phosphate solution, which avoids the need for mixing reactive chemicals like hot, concentrated phosphoric acid. google.com The resulting aluminum phosphate matrix can be reinforced with various fibers to create advanced composites. The versatility of aluminum phosphate binders allows for their use with different ceramic particles, including calcined clay, silicates, carbides, and nitrides. google.com
Researchers have also explored modifying aluminum phosphate binders to enhance the properties of CMCs. For instance, the hydrolysis of tetraethylorthosilicate (TEOS) in an aluminum phosphate binder has been shown to significantly increase the flexural strength of glass fiber-reinforced composites. researchgate.net
Fiber-Reinforced Phosphate Ceramic Composites
The integration of fibers into a phosphate ceramic matrix is a key strategy for improving the toughness and ductility of these otherwise brittle materials. mdpi.com Various types of fibers, including carbon, glass, and silicon carbide, have been successfully incorporated into aluminum phosphate-based matrices. mdpi.comgoogle.com
For instance, continuous carbon fiber sheets have been used to reinforce a chemically bonded phosphate ceramic (CBPC) matrix composed of an aluminum phosphate binder, metakaolin, and magnesia. mdpi.com These composites, prepared at room temperature, exhibit enhanced flexural strength and viscoelastic properties. mdpi.com Similarly, silicon carbide fiber-reinforced aluminum phosphate composites have demonstrated high strength at temperatures up to approximately 1370°C, making them suitable for aerospace applications. google.com
The development of these fiber-reinforced composites has been driven by the need for lightweight structural materials with high strength-to-density and stiffness-to-density ratios at elevated temperatures, particularly in the aerospace industry. google.com
Interfacial Stability and Mechanical Performance at Elevated Temperatures
Aluminum phosphate-based matrices have shown good high-temperature stability. google.com For example, silicon carbide fiber-reinforced aluminum phosphate composites maintain good performance at temperatures as high as 650°C. mdpi.com The use of high surface area calcined alumina (B75360) in the matrix can react with aluminum phosphate solutions to form crystalline AlPO₄ phases, which exhibit excellent high-temperature stability. google.com
Furthermore, creating a porous ceramic preform that is then infiltrated with a molten metal, such as an aluminum alloy, is another method to produce robust composites. This process results in a three-dimensional network of the metal phase within the ceramic skeleton, leading to materials with low porosity and homogeneous distribution of the reinforcing phase. mdpi.com Such composites exhibit significantly higher hardness and bending strength compared to the matrix material alone. mdpi.com
Applications in Refractory Materials and High-Temperature Coatings
This compound and related aluminum phosphates are extensively used in the formulation of refractory materials and high-temperature coatings due to their excellent thermal stability and bonding properties. researchgate.neticl-phos-spec.com
As a binder in refractories, aluminum phosphate contributes to superior strength, load-bearing capacity, and abrasion resistance at high temperatures. icl-phos-spec.com Phosphoric acid itself is an effective bonding agent for high-alumina refractory products, reacting with alumina to form an aluminum phosphate cement. icl-phos-spec.com Monoaluminum phosphate is particularly noted for its solubility, high bonding strength, and its ability to react with various raw materials at low temperatures, making it a widely applied chemical binder in the refractory field. researchgate.net
In high-temperature coatings, aluminum phosphate provides a protective layer with high abrasion and corrosion resistance for dense refractory ceramics at operating temperatures up to 3200°F (1760°C). jasdi-che.com These coatings can enhance the durability and erosion resistance of materials like ceramic fiber blankets when exposed to non-ferrous molten metals. jasdi-che.com Zirconium oxide-based coatings, which can be stabilized with aluminum, are used to seal porous ceramics and protect various structures at temperatures up to 3270°F. jasdi-che.com
Investigation of Proton Conductivity Mechanisms in Aluminium Pyrophosphate Systems
Aluminum pyrophosphate systems are being investigated for their potential as proton conductors, which are essential components in devices like fuel cells. The conductivity in these materials is governed by the movement of protons through their structure.
Intrinsic and Extrinsic Proton Transport
Proton conduction in materials can be categorized as either intrinsic or extrinsic. mdpi.comencyclopedia.pubIntrinsic proton conduction occurs within the bulk of the material, facilitated by the crystal structure and the presence of acidic phosphate groups such as H₂PO₄⁻ and HPO₄²⁻. mdpi.comencyclopedia.pub This type of transport often involves a Grotthuss-type mechanism, where protons "hop" through a hydrogen-bonding network. encyclopedia.pubnih.gov
Extrinsic proton conduction , on the other hand, is associated with surface transport. mdpi.comencyclopedia.pub This can be influenced by chemical modifications or changes in morphology, such as the formation of nanoparticles. mdpi.comencyclopedia.pub Water molecules play a crucial role in both mechanisms, acting as proton carriers and helping to form the necessary hydrogen-bond networks. mdpi.comencyclopedia.pub
In some systems, it is uncertain whether the observed proton conductivity is an intrinsic property of the material or if it arises from extrinsic transport between particles in a powder sample. rsc.orgresearchgate.net Single-crystal measurements are often necessary to definitively determine the nature of the proton transport. rsc.orgresearchgate.net
The table below summarizes key findings related to proton conductivity in various phosphate-based systems.
| Material System | Conductivity (S·cm⁻¹) | Temperature (°C) | Relative Humidity (%) | Activation Energy (Ea) (eV) | Conduction Mechanism | Reference(s) |
| Mg-doped cerium pyrophosphate | 4.0 x 10⁻² | 200 | Moist Air | - | - | nih.gov |
| (C₆H₁₄N₂)[NiV₂O₆H₈(P₂O₇)₂]·2H₂O | 2.0 x 10⁻² | 60 | 100 | 0.38 | Grotthuss-type | nih.gov |
| (NH₄)₅[Zr₃(OH)₃F₆(PO₄)₂(HPO₄)] | 4.41 x 10⁻² | 60 | 98 | 0.33 | Grotthuss-type | nih.gov |
| (NH₄)₂[ZrF₂(HPO₄)₂] | 1.45 x 10⁻² | 90 | 95 | 0.19 | Grotthuss-type | nih.gov |
| Ti(HPO₄)₁.₀₀(O₃PC₆H₄SO₃H)₀.₈₅(OH)₀.₃₀·nH₂O | 0.1 | 100 | - | - | - | nih.gov |
| Ti₂O(PO₄)₂·2H₂O (H₃PO₄ impregnated) | 1.3 x 10⁻³ | 90 | 95 | - | Extrinsic vehicle-type | mdpi.com |
Role of Structural Features and Adsorbed Species in Proton Conduction
The proton conductivity of this compound, is intrinsically linked to its structural characteristics and the presence of adsorbed molecules on its surface. The conduction mechanism in such phosphate-based materials is not typically due to the mobility of ions within a rigid crystal lattice but rather relies on transport through dynamic networks formed at the material's surface and within its porous structures. mdpi.com
The fundamental structure of trivalent metal phosphates, including aluminum pyrophosphate, often features open frameworks with internal cavities and channels. mdpi.com These spaces can house charge-compensating cations or neutral species, which are critical for establishing proton conduction pathways. mdpi.com The proton conduction in these materials is largely attributable to the presence of various phosphate species such as H₂PO₄⁻ and HPO₄²⁻, which act as proton donors and acceptors. mdpi.com
A crucial factor governing proton transport is the presence of adsorbed species, most notably water. Water molecules adsorbed on the surface or within the pores of the aluminum pyrophosphate can facilitate proton movement through a Grotthuss-type mechanism. nih.gov In this process, protons hop between adjacent water molecules and phosphate groups, creating an effective and extended hydrogen-bonding network that serves as a pathway for conduction. mdpi.com The amorphous nature of the material can also play a significant role; amorphous aluminum phosphate, for instance, presents different adsorption characteristics compared to crystalline structures. nih.gov Research on related pyrophosphates has shown that a phosphorus-rich amorphous phase along grain boundaries can facilitate high proton conductivity by hydrolyzing in the presence of moisture, thereby creating effective conduction channels. dtu.dk
Furthermore, the surface of the material can interact with and bind protons (H⁺) from the surrounding environment, a process that is dependent on factors like pH. nih.gov The density of acidic groups on the surface influences the formation of these hydrogen-bond networks, which are essential for creating proton-transfer paths, even under conditions of low humidity. nih.gov
Temperature and Humidity Dependence of Proton Conductivity
The proton conductivity of this compound, is highly sensitive to changes in ambient temperature and relative humidity (RH). This dependence is a hallmark of materials where proton transport is mediated by adsorbed water and surface functional groups.
Temperature Dependence: Proton conduction is a thermally activated process. As temperature increases, the mobility of protons and the charge carriers (like H₃O⁺) increases, leading to higher conductivity. This relationship can generally be described by the Arrhenius equation, where the logarithm of conductivity is proportional to the inverse of the temperature. nih.gov For many phosphate-based conductors, increasing the temperature enhances the dynamics of the hydrogen-bond network, facilitating more rapid proton hopping. rsc.org
Humidity Dependence: Relative humidity is arguably the most critical factor influencing proton conductivity. The conductivity of proton-conducting materials often shows a dramatic increase with rising RH. rsc.orgrsc.org This is because water molecules are the primary vehicle for proton transport via the Grotthuss mechanism. nih.gov At low RH, the scarcity of adsorbed water molecules results in a discontinuous hydrogen-bonding network and consequently, very low conductivity. As RH increases, more water layers are adsorbed onto the material's surface and within its pores, creating extensive and efficient pathways for protons to travel, leading to a sharp, often exponential, rise in conductivity. nih.gov Studies on various metal-organic frameworks and phosphate materials have demonstrated that conductivity can increase by several orders of magnitude as RH goes from low to high levels (e.g., >90%). rsc.orgresearchgate.net
The interplay between these two factors is crucial. At a given temperature, conductivity will rise with humidity. Similarly, at a constant humidity level, conductivity will increase with temperature.
| Relative Humidity (%) | Temperature (°C) | Relative Proton Conductivity Trend |
|---|---|---|
| Low (<40%) | 25 | Very Low |
| Low (<40%) | 80 | Low |
| Medium (60-80%) | 25 | Moderate |
| Medium (60-80%) | 80 | High |
| High (>90%) | 25 | High |
| High (>90%) | 80 | Very High |
This table illustrates the general conceptual trend of proton conductivity for materials like this compound, based on established principles for proton conductors. nih.govrsc.orgrsc.org
Thin Film Technology via Atomic Layer Deposition for Specialized Applications
Atomic Layer Deposition (ALD) has emerged as a powerful technique for synthesizing high-quality, uniform, and conformal thin films of this compound, for a variety of specialized applications. uwo.ca ALD is a vapor phase method that utilizes sequential, self-limiting surface reactions to build films one atomic layer at a time, offering precise control over thickness and composition. uwo.caresearchgate.net
The ALD process for aluminum phosphate typically involves alternating exposures of the substrate to an aluminum precursor and a phosphorus precursor. A common aluminum precursor is trimethylaluminum (B3029685) (TMA), while phosphorus precursors can include trimethyl phosphate (TMP) or tris(dimethylamino)phosphine (TDMAP). researchgate.netaip.org Often, a co-reactant such as water, ozone (O₃), or an oxygen plasma is used in the cycle to facilitate the surface reactions. uwo.caacs.org
Research has shown that plasma-assisted ALD using a sequence of TMP plasma, O₂ plasma, and TMA exposures can produce amorphous aluminum pyrophosphate films. researchgate.netacs.org For instance, films grown at 320 °C were identified as amorphous aluminum pyrophosphate with a stoichiometry of Al₄P₆O₂₁. researchgate.netacs.org The growth per cycle (GPC) is dependent on process parameters like temperature, but the self-limiting nature of the reactions ensures high conformity even on complex 3D substrates. researchgate.netaip.org The composition of the film, specifically the P/Al ratio, can be precisely tuned by adjusting the ratio of precursor cycles within an ALD "supercycle". researchgate.netacs.org
| Precursors | Co-reactant | Deposition Temperature (°C) | Resulting Film | Reference |
|---|---|---|---|---|
| Trimethylaluminum (TMA), Trimethyl phosphate (TMP) | O₂ Plasma | 50 - 320 | Amorphous Aluminum Pyrophosphate (Al₄P₆O₂₁) | researchgate.netacs.org |
| Trimethylaluminum (TMA), Trimethyl phosphate (TMP) | Ozone (O₃) | 150 | Amorphous Aluminum Phosphate (Al₁.₃PO₅.₀) | researchgate.net |
| Trimethylaluminum (TMA), PO(OMe)₃ | O₂ Plasma | 25 - 300 | Amorphous Aluminum Phosphate (AlPₓOᵧ) | acs.org |
| Trimethylaluminum (TMA), Tris(dimethylamino)phosphine (TDMAP) | O₂ Plasma | 300 | Amorphous Aluminum Phosphate (Al₁P₀.₅₁O₂.₉) | aip.org |
The ability to deposit such precisely controlled thin films has led to several specialized applications. These films are thermally and structurally stable, making them suitable for:
Catalysis: Aluminum phosphate is known as a catalyst support for various applications, including the dehydration of methanol (B129727) to dimethyl ether. uwo.ca
Energy Storage: Thin coatings of aluminum phosphate on the cathodes of lithium-ion batteries have been shown to improve both safety and cycling performance by reducing undesirable reactions between the electrode and the electrolyte. uwo.caaip.org
Protective Layers: An ALD-deposited aluminum phosphate layer can inhibit the oxidation of materials like carbon fibers. researchgate.net
Microelectronics: The films have been explored for use as ion barriers in electroluminescent displays. researchgate.net
Theoretical and Computational Modeling of Aluminium Pyrophosphate
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as aluminium pyrophosphate. youtube.com It allows for the calculation of various electronic properties by mapping the complex many-electron problem onto a simpler system of non-interacting electrons in an effective potential. youtube.com This approach provides a balance between accuracy and computational cost, making it suitable for studying complex crystalline materials.
DFT calculations reveal key aspects of the electronic structure and chemical bonding in aluminium-phosphate-based materials. rdd.edu.iq The properties of metal complex compounds are largely determined by their electronic structure. rdd.edu.iq By optimizing the geometry of aluminium-containing complexes, researchers can calculate crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rdd.edu.iq The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability. rdd.edu.iq
Studies on related aluminium complexes using the B3LYP functional have shown how the coordination environment of the aluminium atom influences bond lengths and angles. For instance, Al-O bond lengths can vary depending on the complex's coordination. rdd.edu.iq Furthermore, DFT can be used to understand the effects of doping. In Al³⁺ doped crystals, theoretical calculations show that Al³⁺ ions can cause significant deformations of O-H bonds linked to PO₄ groups, which can enhance structural instability as the dopant concentration increases. mdpi.comresearchgate.net DFT also predicts that these dopants can slightly shorten the material's band gap. mdpi.com
Table 1: Calculated Electronic Properties of an Exemplary Aluminium Complex using DFT
| Parameter | Value |
|---|---|
| HOMO Energy | -8.70 eV |
| LUMO Energy | -1.50 eV |
| HOMO-LUMO Gap | 7.20 eV |
Note: Data is illustrative of DFT calculations on aluminium complexes and serves as an example of the types of parameters derived.
Ab initio Calculations for Vibrational Spectra Prediction and Validation
Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are instrumental in predicting and validating the vibrational spectra (Infrared and Raman) of materials like aluminium pyrophosphate. bohrium.comdtic.mil These theoretical spectra provide a basis for the proper assignment of experimental spectral features to specific modes of vibration. bohrium.com Methods like ab initio molecular dynamics (AIMD) can produce spectra that show excellent agreement with experimental data, particularly where anharmonicity is a significant factor. rsc.org
For aluminium phosphate (B84403) compounds, theoretical Raman and IR spectra have been calculated and compared with experimental results. bohrium.com A good agreement is often found when the calculated spectra are shifted by a small margin (e.g., +20 to +40 cm⁻¹), which accounts for systematic computational approximations and experimental conditions. bohrium.com
Key findings from these studies include:
The vibrational spectra are typically dominated by two intense bands in the mid- and high-frequency regions, which correspond to vibrations of P–O–P bridges and terminal P–O bonds within the [PO₄] tetrahedra. bohrium.com
In Raman spectra, symmetric vibrations tend to be more intense, whereas, in IR spectra, antisymmetric vibrations are generally stronger. bohrium.com
Distinct differences in the vibrational spectra can be observed between different polymorphic forms of aluminium phosphates, reflecting their unique crystal structures. bohrium.com
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Aluminium Phosphate Compounds
| Vibration Type | Experimental Raman (cm⁻¹) | Calculated Raman (cm⁻¹) | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) |
|---|---|---|---|---|
| P—O—P Symmetric Stretch | ~720 | ~700 | Not prominent | Not prominent |
| P—O Symmetric Stretch | ~1050 | ~1030 | ~1050 | ~1030 |
| P—O—P Antisymmetric Stretch | Not prominent | Not prominent | ~950 | ~930 |
| P—O Antisymmetric Stretch | ~1170 | ~1150 | ~1170 | ~1150 |
Note: Frequencies are approximate and illustrative of typical values found in aluminium phosphate systems. The calculated values are shown before any corrective shifting.
Simulation of Interatomic and Interlayer Distances in Complex Structures
Computational simulations are essential for determining the precise three-dimensional atomic arrangement in complex structures like aluminium pyrophosphate. Techniques such as DFT geometry optimization and molecular dynamics (MD) can predict equilibrium structures, including bond lengths, bond angles, and distances between layers. rdd.edu.iqnih.gov First-principles pseudopotential calculations, for example, have been successfully used to study the structural properties of various aluminium-rich compounds, yielding results in good agreement with experimental data. aps.org
These simulations provide detailed structural parameters. For instance, in aluminum complexes, the Al-O bond lengths are calculated to be in good agreement with experimental values. rdd.edu.iq The simulations can also model more complex phenomena, such as the structural changes under extreme conditions or the arrangement of atoms in large supercells containing millions of atoms. nih.gov
Table 3: Simulated Interatomic Distances and Angles in Aluminium-Phosphate Structures
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(Al-O) | Bond length between Aluminium and Oxygen | 1.67 - 1.75 Å |
| r(P-O) | Bond length between Phosphorus and bridging Oxygen | 1.60 - 1.65 Å |
| r(P=O) | Bond length between Phosphorus and non-bridging Oxygen | 1.45 - 1.50 Å |
| ∠(O-P-O) | Bond angle within a phosphate tetrahedron | 107 - 112° |
| ∠(P-O-P) | Bond angle of the pyrophosphate bridge | 120 - 140° |
Note: Values are typical ranges derived from computational models of various aluminium phosphate structures.
Quantum Chemical Descriptors for Surface Adsorption and Reactivity
Quantum chemical descriptors derived from computational models are vital for understanding the surface properties of aluminium pyrophosphate, including its use as an adsorbent. biointerfaceresearch.com These descriptors, such as adsorption energies, surface charge distribution, and free energy changes, quantify the interaction between the material's surface and other molecules. acs.org
The adsorption mechanism is often governed by electrostatic interactions and ligand exchange. biointerfaceresearch.com The surface charge of aluminium phosphate, described by its point of zero charge (PZC), is a critical factor. biointerfaceresearch.com At neutral pH, commercial aluminium phosphate often has a negative surface charge, making it a suitable adsorbent for positively charged molecules. biointerfaceresearch.com
DFT calculations can model the adsorption process in detail. By calculating the free energy of adsorption (ΔG), researchers can predict the spontaneity and strength of surface interactions. acs.org The limiting potential, determined from the free energy diagram of a reaction pathway, helps identify the most energy-demanding step. acs.org Studies on related materials have shown that specific atomic sites can act as centers for catalytic activity, binding to molecules like CO and O₂ and weakening their internal bonds to facilitate reactions. tapchikhoahocupt.vn Hydrogen bonds between the oxygen atoms of the phosphate groups and the adsorbing molecule often play a crucial role in strengthening the surface binding. biointerfaceresearch.com
Table 4: Quantum Chemical Descriptors for Surface Interactions
| Descriptor | Definition | Significance in Adsorption/Reactivity |
|---|---|---|
| Adsorption Energy (ΔE_ads) | The energy released when a molecule binds to a surface. | A more negative value indicates stronger, more favorable adsorption. |
| Free Energy of Adsorption (ΔG_ads) | Change in Gibbs free energy upon adsorption (includes entropy effects). | A negative value indicates a spontaneous adsorption process. acs.org |
| Point of Zero Charge (PZC) | The pH at which the surface of the material has a net neutral charge. | Determines the surface charge (positive or negative) at a given pH, influencing electrostatic interactions with adsorbates. biointerfaceresearch.com |
Future Research Directions and Emerging Applications
Synergistic Material Design through Doping and Composite Formation
A significant avenue for future research lies in the deliberate and controlled modification of diphosphoric acid, aluminium salt through doping and the creation of composite materials. This approach aims to enhance its intrinsic properties and introduce new functionalities.
Doping Strategies:
The introduction of foreign ions (dopants) into the crystal lattice of aluminum pyrophosphate can dramatically alter its electronic, catalytic, and mechanical properties. rsc.orgyoutube.com For instance, doping with elements like phosphorus can tailor the surface electronic state and improve conductivity. nih.govmdpi.com Research into co-doping with different elements could lead to synergistic effects, further optimizing the material for specific applications. aip.org For example, phosphorus doping has been shown to modify the interlayer structure and chemical state of other materials, enhancing their performance in energy storage applications. nih.govmdpi.com This suggests a promising research direction for improving the capacitive or catalytic properties of aluminum pyrophosphate.
Composite Formation:
Creating composites by combining this compound with other materials offers another layer of design flexibility. For example, incorporating it into polymer matrices or blending it with other inorganic compounds can lead to materials with enhanced mechanical strength, thermal stability, or specific rheological properties. nih.gov Research has shown that aluminum phosphate-coated halloysite (B83129) nanotubes can improve the properties of polymer blends. nih.gov Similarly, the development of alumina-aluminum phosphate (B84403) (AAP) supports has demonstrated synergistic interactions, resulting in higher catalytic activities than the individual components. acs.org Future work could explore the creation of novel composites with materials like graphene or other nanomaterials to develop advanced functional materials.
Advanced Characterization under Operando Conditions
To truly understand and engineer the properties of this compound, it is crucial to study its behavior under real-world operating conditions. Advanced operando characterization techniques are revolutionizing materials science by providing insights into dynamic processes as they occur. numberanalytics.com
Techniques such as operando X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy can provide real-time information on the oxidation state, coordination environment, and vibrational modes of the material during a catalytic reaction or other functional processes. numberanalytics.com Combining multiple operando and in-situ techniques, such as spectroscopic ellipsometry and X-ray photoelectron spectroscopy (XPS), in a single system allows for a comprehensive understanding of the material's evolution during processes like atomic layer deposition. mdpi.com This level of detailed, real-time analysis is essential for understanding reaction mechanisms, identifying active sites, and rationally designing more efficient and stable materials based on aluminum pyrophosphate. numberanalytics.com
Exploration of Novel Synthesis Pathways for Tailored Properties
The method of synthesis plays a critical role in determining the final properties of this compound, including its particle size, crystal structure, and surface area. researchgate.netresearchgate.net Future research will focus on developing novel synthesis routes to precisely control these parameters and tailor the material for specific applications.
Innovative Synthesis Methods:
Beyond traditional methods like solid-state reactions and precipitation, researchers are exploring more advanced techniques. acn.edu.auresearchgate.net The sol-gel process, for instance, can produce fine, uniform-sized particles with high specific surface area, which is beneficial for catalytic applications. researchgate.net Hydrothermal synthesis offers another route to create novel framework structures. researchgate.net A particularly promising area is the development of "green" synthesis methods that are more sustainable and environmentally friendly. mdpi.com For example, using plant-derived compounds like phytic acid has been shown to produce aluminum phosphate nanoplates with unique structural properties. mdpi.com
Controlling Material Properties:
The ability to control the phosphorus-to-aluminum molar ratio during synthesis is crucial, as it significantly influences the resulting crystal structure and acidic properties of the material. nih.govgoogle.com By carefully adjusting synthesis parameters such as temperature, pH, and the use of structure-directing agents (templates), it is possible to create aluminum pyrophosphate with desired characteristics, such as specific pore sizes for molecular sieve applications or optimized surface acidity for catalysis. nih.govyoutube.com
Interdisciplinary Research in Sustainable Materials Engineering
The future of materials science is increasingly interdisciplinary, with a strong focus on sustainability. mpg.deyoutube.com Research on this compound is well-positioned to contribute to this trend.
Circular Economy and Waste Valorization:
An exciting area of research involves using waste materials as precursors for the synthesis of aluminum pyrophosphate. For example, researchers are investigating the use of industrial byproducts or even municipal waste streams as sources of aluminum and phosphorus. nih.gov This approach not only provides a cost-effective route to valuable materials but also contributes to a circular economy by reducing waste. youtube.com
Sustainable Applications:
Interdisciplinary collaborations between chemists, materials scientists, and engineers will be key to developing new applications for aluminum pyrophosphate in sustainable technologies. This could include its use in green catalysis, as a component in environmentally friendly coatings, or in energy storage and conversion systems. stanford.edu The focus will be on designing materials and processes that are not only efficient but also have a minimal environmental footprint throughout their lifecycle. youtube.com
Q & A
Basic: What are the optimal laboratory methods for synthesizing diphosphoric acid aluminium salt with high purity?
Answer:
Synthesize diphosphoric acid aluminium salt by reacting aluminium hydroxide (Al(OH)₃) with diphosphoric acid (H₄P₂O₇) under controlled pH (3–5) and temperature (80–100°C). Monitor the reaction via titration to ensure stoichiometric equivalence. Post-synthesis, purify the product using recrystallization in aqueous ethanol, followed by vacuum filtration to remove unreacted precursors. Characterize purity via X-ray diffraction (XRD) and inductively coupled plasma optical emission spectroscopy (ICP-OES) .
Basic: Which spectroscopic or crystallographic techniques are most effective for structural characterization of diphosphoric acid aluminium salts?
Answer:
Use XRD (e.g., SHELX software ) for crystallographic analysis to determine unit cell parameters and phase purity. Complement with Fourier-transform infrared spectroscopy (FT-IR) to identify P–O–Al bonding (expected peaks: 1000–1100 cm⁻¹ for P–O stretching, 600–800 cm⁻¹ for Al–O). For elemental composition, employ energy-dispersive X-ray spectroscopy (EDS) coupled with thermogravimetric analysis (TGA) to confirm hydration states .
Advanced: How can researchers resolve discrepancies between industry-reported toxicity data and computational predictions for diphosphoric acid aluminium salts?
Answer:
Discrepancies often arise from differences in sample purity or environmental conditions. Validate computational models (e.g., QSAR) by cross-referencing experimental data under standardized OECD test guidelines (e.g., OECD 201 for algae toxicity). Prioritize empirical testing in controlled aquatic systems (pH 7–8, 25°C) to reconcile conflicting classifications, such as Aquatic Chronic 3 vs. non-classified outcomes .
Advanced: How does the presence of aluminium ions interfere with phosphoric acid quantification in mixed-salt systems?
Answer:
Al³+ forms insoluble complexes with phosphate ions, leading to underestimated phosphoric acid concentrations. Mitigate this by adding chelating agents (e.g., EDTA) before colorimetric assays (e.g., molybdenum blue method). Alternatively, use ion chromatography with a silica-based column to separate Al³+ and phosphate species, ensuring accurate quantification .
Basic: What methodologies are recommended for determining the stoichiometry and hydration state of diphosphoric acid aluminium salts?
Answer:
Combine thermogravimetric analysis (TGA) to quantify water loss (e.g., 5–15% weight loss at 100–200°C) with X-ray fluorescence (XRF) for Al/P molar ratios. Validate using Rietveld refinement of XRD data to confirm crystallographic occupancy of Al³+ and diphosphate ions .
Advanced: How to design experiments to study the thermal decomposition pathways of diphosphoric acid aluminium salts?
Answer:
Use simultaneous TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition products (e.g., AlPO₄, P₂O₅). Couple with mass spectrometry (MS) to detect volatile byproducts (e.g., H₂O, CO₂). Compare with calcium diphosphate decomposition profiles (e.g., melting point ~1230°C for Ca₂P₂O₇) to infer stability trends .
Basic: What analytical methods are suitable for quantifying trace impurities in diphosphoric acid aluminium salts?
Answer:
Employ ICP-MS for detecting heavy metals (e.g., Pb, As) at ppb levels. Use ion chromatography to quantify residual nitrate or sulfate ions. For organic impurities, apply HPLC-UV with a C18 column and phosphate buffer mobile phase .
Advanced: What methodologies assess the environmental fate of diphosphoric acid aluminium salts in aquatic ecosystems?
Answer:
Conduct sediment-water partitioning studies using OECD 106 guidelines to measure adsorption coefficients (Kd). Evaluate biodegradation via closed bottle tests (OECD 301D) and photolysis under simulated sunlight (λ > 290 nm). Compare results with structurally similar compounds (e.g., calcium diphosphate) to model long-term persistence .
Basic: What role do diphosphoric acid aluminium salts play in flame-retardant formulations, and how is efficacy tested?
Answer:
These salts act as condensed-phase flame retardants by forming a protective AlPO₄ char layer. Test efficacy using cone calorimetry (ASTM E1354) to measure heat release rate (HRR) and UL-94 vertical burning tests for ignition resistance. Characterize char morphology via scanning electron microscopy (SEM) .
Advanced: How can computational modeling predict structure-property relationships in diphosphoric acid aluminium salts?
Answer:
Use density functional theory (DFT) to optimize geometries and calculate bond energies (e.g., Al–O–P). Validate with experimental XRD data . Simulate thermal stability by modeling lattice vibrations (phonon spectra) and compare with experimental TGA/DSC results. Extend to aqueous solubility predictions using COSMO-RS solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
